ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
Overview
Description
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid is a complex organic compound that features a phenothiazine core, a morpholine ring, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the morpholine ring and the carbamic acid ester group. Key steps include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources.
Attachment of the Morpholine Ring: This step involves the reaction of the phenothiazine derivative with a morpholine derivative under suitable conditions, such as in the presence of a base.
Introduction of the Carbamic Acid Ester Group: This is typically done by reacting the intermediate with ethyl chloroformate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core is known to interact with various biological targets, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the carbamic acid ester group may facilitate its transport across biological membranes.
Comparison with Similar Compounds
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid can be compared with other phenothiazine derivatives and morpholine-containing compounds:
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but differ in their substituents, leading to different pharmacological profiles.
Morpholine-Containing Compounds: Compounds such as morpholine itself and its derivatives (e.g., afobazole) have different applications and properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-2-24(22(27)28)16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)29)21(26)9-10-23-11-13-30-14-12-23/h3-8,15H,2,9-14H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHQGRIRKDPLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977742 | |
Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62152-17-4 | |
Record name | Moricizine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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